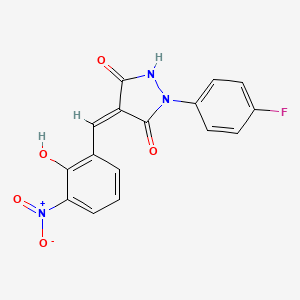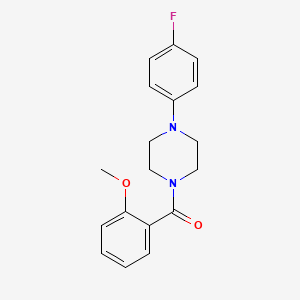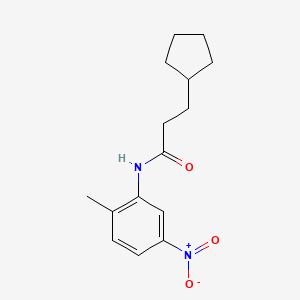
1-(4-fluorophenyl)-4-(2-hydroxy-3-nitrobenzylidene)-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multi-step chemical reactions, including condensation and functional group transformations. For instance, substituted 2-aminobenzo[b]pyrans were synthesized through three-component condensation involving aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, showcasing a method that might be relevant for synthesizing related pyrazolidinedione compounds (Shestopalov et al., 2003).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as X-ray diffraction, IR, NMR, and theoretical calculations, providing insights into the atomic arrangements and electronic configurations. For example, experimental and theoretical investigations on pyrazole compounds have been conducted to determine their molecular geometry, vibrational frequencies, and NMR chemical shift values, which are essential for understanding the structural characteristics of similar compounds (Evecen et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving pyrazolidinedione derivatives can lead to various products depending on the reactants and conditions. Studies on reactions of donor compounds with pyrazolones to form pyrazolopyrazole derivatives highlight the chemical versatility and potential reactivity of such compounds (Abou-Zied & El-Mansory, 2014).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of chemical compounds under different conditions. The hydrogen-bonded structures of related compounds have been explored to understand their solid-state arrangements and interactions (Portilla et al., 2007).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the applications and stability of organic compounds. The acid-base behavior of pyrazoles and isoxazoles with organic acids has been studied to compare hydrogen-bonding characteristics, providing insights into the reactivity patterns that might be expected from pyrazolidinedione derivatives (Girisha et al., 2016).
Propriétés
IUPAC Name |
(4Z)-1-(4-fluorophenyl)-4-[(2-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O5/c17-10-4-6-11(7-5-10)19-16(23)12(15(22)18-19)8-9-2-1-3-13(14(9)21)20(24)25/h1-8,21H,(H,18,22)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDSWZMSVUEUDO-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-1-(4-fluorophenyl)-4-(2-hydroxy-3-nitrobenzylidene)pyrazolidine-3,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5852975.png)

![3-[(2-methylbenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5852993.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5853008.png)

![2-chloro-4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853017.png)

![2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5853040.png)


![N,N'-[(4,5-dicyano-1,2-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5853062.png)
![4-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5853065.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5853069.png)